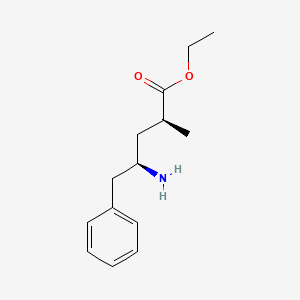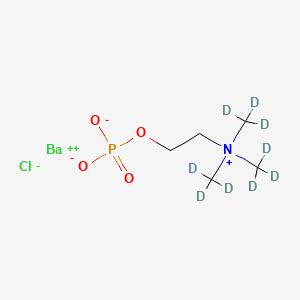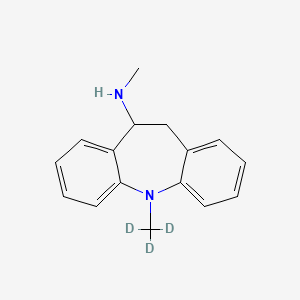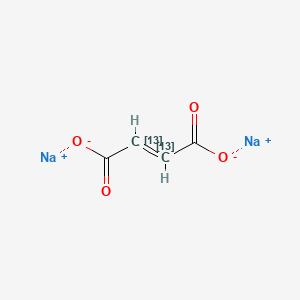
Imiquimod-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imiquimod-d6 is a deuterated form of imiquimod, a synthetic compound belonging to the imidazoquinoline family. Imiquimod is known for its immunomodulatory properties and is widely used in dermatology for the treatment of various skin conditions, including actinic keratosis, superficial basal cell carcinoma, and external genital warts. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of imiquimod due to its stable isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Imiquimod-d6 typically involves the incorporation of deuterium atoms into the imiquimod molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents. The reaction conditions often include elevated temperatures and the use of a palladium or platinum catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuterium incorporation. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the extent of deuterium labeling and the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Imiquimod-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Imiquimod can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert imiquimod into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imiquimod molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions include hydroxylated imiquimod derivatives, reduced imiquimod forms, and substituted imiquimod compounds with various functional groups.
Applications De Recherche Scientifique
Imiquimod-d6 is extensively used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of imiquimod. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of imiquimod.
Biology: Employed in cellular and molecular biology to investigate the immune response modulation by imiquimod.
Medicine: Utilized in pharmacological studies to understand the drug’s absorption, distribution, metabolism, and excretion (ADME) profile.
Industry: Applied in the development of new formulations and delivery systems for imiquimod to enhance its therapeutic efficacy.
Mécanisme D'action
Imiquimod-d6 exerts its effects by activating the immune system through the Toll-like receptor 7 (TLR7) pathway. Upon binding to TLR7, imiquimod induces the production of pro-inflammatory cytokines, such as interferon-alpha, tumor necrosis factor-alpha, and interleukins. This activation leads to the recruitment and activation of immune cells, including macrophages, natural killer cells, and T-cells, which contribute to the compound’s antiviral and antitumor activities. Additionally, imiquimod can induce apoptosis in tumor cells through caspase activation and modulation of B cell lymphoma/leukemia protein (Bcl-2) family proteins .
Comparaison Avec Des Composés Similaires
Imiquimod-d6 is part of the imidazoquinoline family, which includes other compounds such as resiquimod and gardiquimod. These compounds share similar immunomodulatory properties but differ in their specific receptor targets and potency:
Gardiquimod: Another Toll-like receptor 7 agonist with similar applications but differing in its chemical structure and pharmacokinetic profile.
This compound is unique due to its deuterium labeling, which provides advantages in metabolic stability and allows for detailed pharmacokinetic studies without altering the compound’s biological activity.
Propriétés
Formule moléculaire |
C14H16N4 |
|---|---|
Poids moléculaire |
246.34 g/mol |
Nom IUPAC |
1-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]imidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C14H16N4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3,(H2,15,17)/i1D3,2D3 |
Clé InChI |
DOUYETYNHWVLEO-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(CN1C=NC2=C1C3=CC=CC=C3N=C2N)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


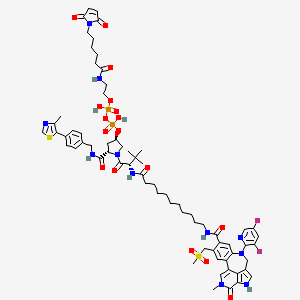
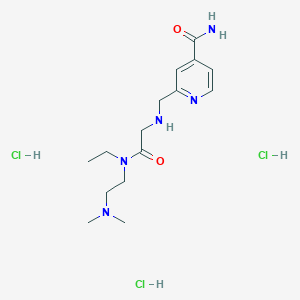
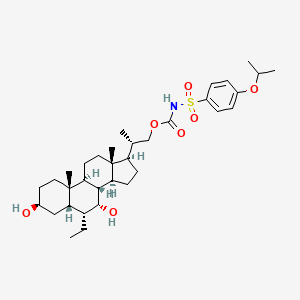


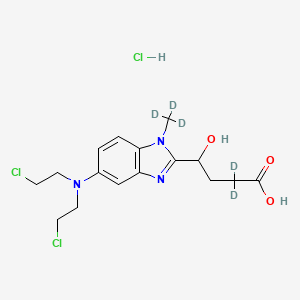
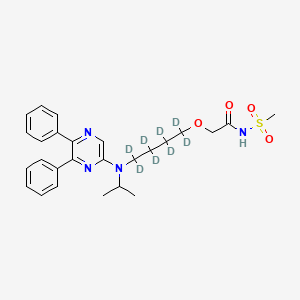
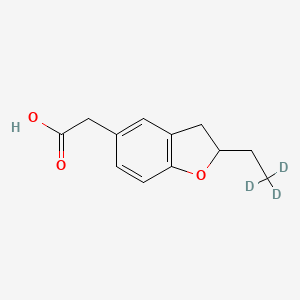

![13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol](/img/structure/B12423633.png)
